

Commercial availability of Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate*

Cat. No.: *B1593201*

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An In-depth Technical Guide to the Commercial Availability and Application of **Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate**

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate**, a key building block in modern medicinal chemistry. It delves into its commercial availability, quality control, chemical reactivity, and applications, offering field-proven insights for professionals in drug discovery and organic synthesis.

Section 1: Chemical Identity and Physicochemical Properties

Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS No. 890849-27-1) is a substituted pyrrolidine derivative. The molecule incorporates two critical features for synthetic utility: a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and a methyl ester functional group at the terminus of the C3-substituent. The Boc group provides stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions, a cornerstone of modern peptide and heterocyclic chemistry. The methyl ester offers a reactive handle for saponification or amidation, enabling further molecular elaboration.

Caption: 2D Structure of the title compound.

Table 1: Core Chemical Identifiers

Identifier	Value	Source
Chemical Name	tert-Butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate	[1]
CAS Number	890849-27-1	[1]
Molecular Formula	C12H21NO4	[1]
Molecular Weight	243.30 g/mol	[1]
IUPAC Name	tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate	[2]

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OC | [\[2\]](#) |

Table 2: Physicochemical Properties

Property	Value	Source
Monoisotopic Mass	243.14705815 Da	[2]
XLogP3	1.5	[2]
Polar Surface Area	55.8 Å²	[2]
Rotatable Bond Count	5	[2]
Hydrogen Bond Donors	0	[2]

| Hydrogen Bond Acceptors| 4 | [\[2\]](#) |

Section 2: Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers specializing in building blocks for research and development. It is typically not produced under Good Manufacturing Practices (GMP) and is intended for research use only. When procuring this material,

researchers should prioritize suppliers who provide comprehensive analytical data to ensure batch-to-batch consistency.

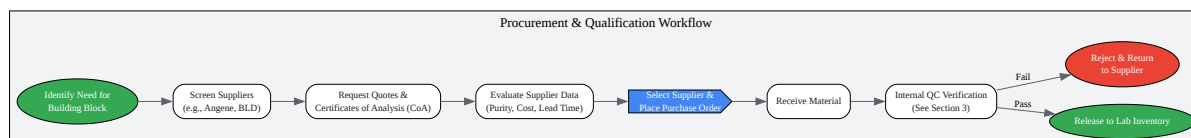
Table 3: Representative Commercial Suppliers

Supplier	Purity (Typical)	Notes
Angene Chemical	≥95%	Provides Safety Data Sheets and basic specifications.[1]
BLD Pharm	≥95%	Offers various pack sizes and provides access to analytical data like NMR and LC-MS.[3]
Echemi	Varies	A platform connecting various suppliers, primarily from China. [4]

| ChemicalBook | Varies | Acts as a directory for numerous global suppliers.[5] |

Note: This is not an exhaustive list. Availability and stock levels should be confirmed directly with suppliers.

The procurement process for a non-GMP research chemical involves several key decision points, from initial supplier screening to final material acceptance, which are critical for ensuring the integrity of subsequent experiments.



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Caption: Standard procurement workflow for research chemicals.

Section 3: Quality Control and Analytical Characterization

Given its role as a precursor in multi-step syntheses, verifying the identity and purity of **tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate** is a non-negotiable step. The presence of impurities, such as isomers or residual starting materials, can lead to unforeseen side reactions and complicate the purification of downstream products. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard for robust quality control.

Protocol: LC-MS Analysis

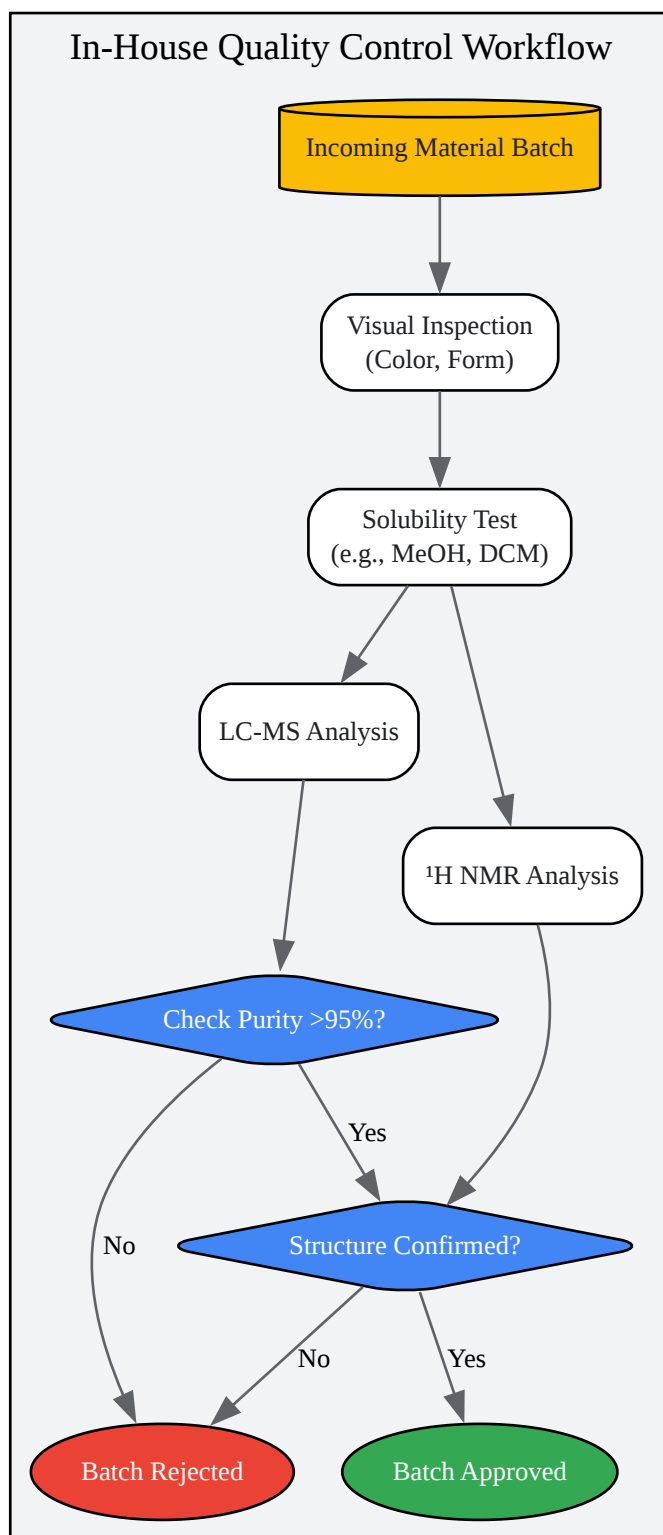
- Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute 1:100 in the initial mobile phase for analysis.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40 °C.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).

- Scan Range: m/z 100-500.
- Analysis: Look for the protonated molecular ion $[M+H]^+$.
- Self-Validation/Trustworthiness: The expected outcome is a single major peak in the chromatogram with a corresponding mass signal that confirms the molecular weight. The presence of significant secondary peaks would indicate impurities requiring further investigation or purification of the batch.

Table 4: Expected Analytical Data

Analysis Type	Expected Result
^1H NMR (CDCl_3)	Peaks corresponding to the Boc group (~1.46 ppm, 9H), pyrrolidine ring protons (1.6-3.6 ppm, 7H), and methyl ester group (~3.67 ppm, 3H).

| LC-MS (ESI+) | Expected $[M+H]^+ = 244.15$ |

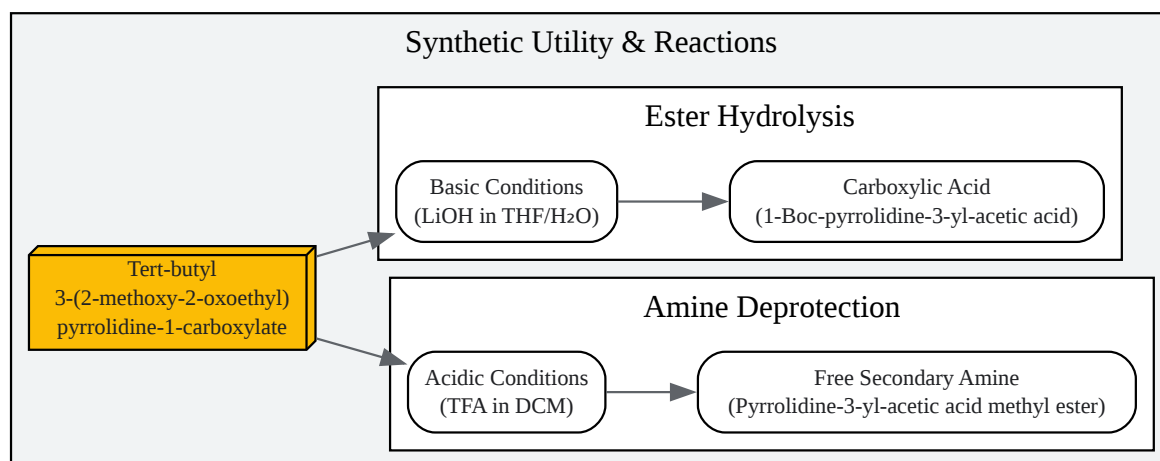


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Caption: A self-validating QC workflow for incoming materials.

Section 4: Synthesis and Chemical Reactivity

While commercially available, understanding the synthesis of this building block provides insight into potential impurities. A common route involves the modification of a pre-formed Boc-protected pyrrolidine scaffold. The reactivity of the molecule is dominated by the two functional groups: the Boc-protected amine and the methyl ester.



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Caption: Key reactions involving the title compound.

Protocol: Boc Deprotection

Causality: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc group, liberating the secondary amine for subsequent reactions such as amide coupling or reductive amination. Dichloromethane (DCM) is a common solvent that is inert to the reaction conditions.

- **Setup:** Dissolve the starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
- **Reaction:** Cool the solution to 0 °C using an ice bath. Add TFA (5-10 eq) dropwise.

- **Monitoring:** Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- **Workup:** Concentrate the reaction mixture under reduced pressure. The resulting TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Protocol: Methyl Ester Hydrolysis

Causality: Lithium hydroxide (LiOH) is a strong nucleophile that saponifies the methyl ester to the corresponding carboxylate salt. A mixed solvent system of THF/water is used to ensure the solubility of both the organic substrate and the inorganic base.

- **Setup:** Dissolve the starting material (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
- **Reaction:** Add LiOH (1.5-3.0 eq) and stir the mixture at room temperature.
- **Monitoring:** Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
- **Workup:** Once complete, acidify the reaction mixture to pH ~3-4 with 1N HCl. Extract the carboxylic acid product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Section 5: Applications in Research and Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.^[6] Its rigid, non-planar structure allows for the precise positioning of substituents in three-dimensional space, which is critical for optimizing interactions with biological targets.

Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a versatile building block used to install a 3-(carboxymethyl)pyrrolidine moiety. This structural motif is valuable for several reasons:

- **Vectorial Projection:** It projects a carboxylic acid (or a derivative thereof) away from the core pyrrolidine ring, which can be used to target specific pockets in a protein binding site or to improve physicochemical properties like solubility.
- **Scaffold Hopping:** It can serve as an isostere or replacement for other cyclic or acyclic structures during lead optimization. The tert-butyl group, in particular, is a common feature in bioactive compounds.^[7]
- **Fragment-Based Drug Discovery (FBDD):** The deprotected core can be used as a fragment for screening or elaborated into more complex structures.

This building block has been cited in patents as an intermediate for the synthesis of more complex molecules, highlighting its utility in the discovery of novel therapeutics.^[8]

Section 6: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. The safety profile is determined by its functional groups and potential reactivity.

Table 5: GHS Hazard Information

Hazard Statement	Code	Description	Source
Harmful if swallowed	H302	May cause harm if ingested.	^[1]
Causes skin irritation	H315	Can cause redness, pain, and itching upon skin contact.	^[1]
Causes serious eye irritation	H319	Can cause significant eye irritation, redness, and pain.	^[1]

| May cause respiratory irritation | H335 | Inhalation of dust or vapor may irritate the respiratory tract. ^[1] |

Protocol: Safe Handling and Storage

- Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong acids, bases, and oxidizing agents.
- Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes.[1]
 - Skin: Wash off with soap and plenty of water.[1]
 - Inhalation: Move the person to fresh air.[1]
 - Ingestion: Rinse mouth with water. Do not induce vomiting.[1] In all cases of exposure, seek medical attention and show the Safety Data Sheet to the attending physician.[1]

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